molecular formula C6H8N2O2S B1366883 2-(Methylsulfonyl)-3-pyridinamine CAS No. 80383-38-6

2-(Methylsulfonyl)-3-pyridinamine

Cat. No. B1366883
CAS RN: 80383-38-6
M. Wt: 172.21 g/mol
InChI Key: NGUYNIDMXTVYBP-UHFFFAOYSA-N
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Description

2-(Methylsulfonyl)-3-pyridinamine (MS-3-PY) is a small molecule that has been utilized in a variety of scientific research applications. MS-3-PY is an analog of the neurotransmitter gamma-aminobutyric acid (GABA) and is a potent inhibitor of the enzyme glutamate decarboxylase (GAD). MS-3-PY has been used in laboratory experiments to study the effects of GABAergic signaling on a variety of biochemical and physiological processes.

Scientific Research Applications

Chemical Synthesis and Molecular Structure

  • Structural Characterization : The structural characterization of compounds involving 2-(methylsulfonyl)-3-pyridinamine is achieved through various techniques such as nuclear magnetic resonance (NMR), infrared (IR), mass spectrometry, and X-ray diffraction (XRD). These methods provide detailed insights into the molecular structure and geometry of these compounds, as exemplified in the study of N-(4-bromo-2-cyanophenyl)-N-(methylsulfonyl)methanesulfonamide (Mphahlele & Maluleka, 2021).

Pharmaceutical Intermediates

  • Synthesis of Pharmaceutical Intermediates : 2-(Methylsulfonyl)-3-pyridinamine derivatives, like 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine, are synthesized as intermediates in pharmaceutical production, including the treatment of gastroesophageal reflux disease (GERD) and other related conditions (Gilbile, Bhavani, & Vyas, 2017).

Material Science and Photoluminescence

  • Optically Active Materials : The electron-withdrawing sulfonamide groups in compounds like 2-(Methylsulfonyl)-3-pyridinamine influence the properties of optically and magnetically active materials. They play a significant role in tuning the electronic effects in self-assembled noncovalent heterodimetallic d-f podates, impacting their stability and photoluminescence properties (Edder et al., 2000).

Antibody Generation and Analysis Techniques

  • Development of Antibodies for Analysis : Antibodies generated against sulfonamide antibiotics, including those derived from 2-(Methylsulfonyl)-3-pyridinamine, have been used to create sensitive enzyme-linked immunosorbent assays (ELISAs) for analyzing substances like milk samples. This demonstrates the compound's utility in bioanalytical methods (Adrián et al., 2009).

Catalytic and Synthetic Applications

  • Catalysis and Synthesis : The compound has been used in the catalytic synthesis of N-(3-pyridinyl)-substituted secondary and tertiary sulfonamides, showcasing its utility in creating novel organic compounds through processes like copper-catalyzed cross-coupling reactions (Han, 2010).

properties

IUPAC Name

2-methylsulfonylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2S/c1-11(9,10)6-5(7)3-2-4-8-6/h2-4H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGUYNIDMXTVYBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=CC=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40481672
Record name 2-(methylsulfonyl)-3-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40481672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methylsulfonyl)-3-pyridinamine

CAS RN

80383-38-6
Record name 2-(methylsulfonyl)-3-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40481672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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